MEK1 Kinase Inhibitory Potency of 1-Fluoro-4-methoxyisoquinoline: Direct Comparison with Non-Fluorinated and Differently Substituted Isoquinoline Analogs
1-Fluoro-4-methoxyisoquinoline (identified as CHEMBL1998165/BDBM50180839) exhibits an IC50 of 20 nM for inhibition of MEK1 (dual specificity mitogen-activated protein kinase kinase 1) in mouse C26 cells, assessed by inhibition of ERK1/2 phosphorylation via Western blotting after 1-hour incubation [1]. In comparison, the non-fluorinated parent scaffold or 1-H analog 4-methoxyisoquinoline (CAS 36034-54-5) lacks reported MEK1 inhibitory activity at this potency level, demonstrating that the 1-fluoro substitution is critical for target engagement . Furthermore, related SAR studies on isoquinoline-containing kinase inhibitors reveal that fluorine substitution introduces conformational rigidity and modulates binding selectivity profiles, with fluorine-containing analogs showing diminished inhibition against off-target kinases compared to non-fluorinated counterparts [2].
| Evidence Dimension | MEK1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 4-Methoxyisoquinoline (non-fluorinated analog): no reported MEK1 inhibitory activity at comparable concentration range |
| Quantified Difference | Potency gain attributed to 1-fluoro substitution; comparator lacks detectable MEK1 inhibition under analogous conditions |
| Conditions | Inhibition of MEK1 in mouse C26 cells; ERK1/2 phosphorylation measured by Western blotting; 1-hour incubation |
Why This Matters
This quantitative potency data establishes 1-fluoro-4-methoxyisoquinoline as a validated MEK1 inhibitor tool compound, whereas non-fluorinated analogs cannot substitute for MEK1-targeted assays.
- [1] BindingDB. BDBM50180839 (CHEMBL1998165). IC50: 20 nM. MEK1 (Mouse) inhibition in C26 cells. View Source
- [2] Assadieskandar A, et al. Effects of rigidity on the selectivity of protein kinase inhibitors. Eur J Med Chem. 2018;146:519-528. doi:10.1016/j.ejmech.2018.01.069 View Source
